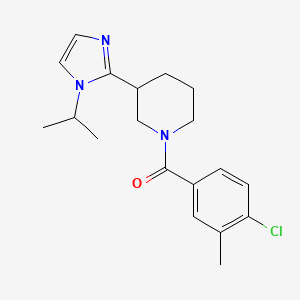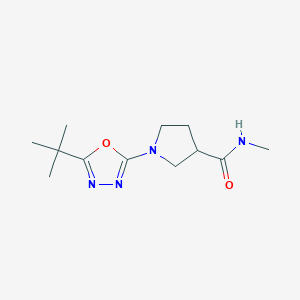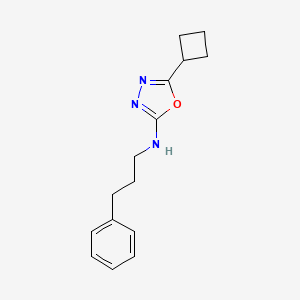
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CPI-1205, is a small molecule inhibitor that has shown potential in cancer research. It is a selective and potent inhibitor of the histone methyltransferase enzyme EZH2, which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine works by selectively inhibiting the histone methyltransferase enzyme EZH2. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can prevent the repression of tumor suppressor genes and promote the expression of genes that inhibit cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is that it may not be effective in all types of cancer, as some cancers may not be dependent on EZH2 for growth and progression.
Orientations Futures
There are several future directions for the research and development of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine. One direction is to investigate the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in combination with other cancer treatments, such as immunotherapy. Another direction is to develop more potent and selective inhibitors of EZH2. Additionally, further research is needed to identify biomarkers that can predict the response to 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine and to optimize the dosing and administration of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials.
In conclusion, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is a small molecule inhibitor with potential in cancer research. Its selectivity for EZH2 and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully understand the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in cancer treatment and to optimize its use in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine involves several steps. The first step is the preparation of 1-(4-chloro-3-methylbenzoyl)piperidine, which is achieved by reacting 4-chloro-3-methylbenzoyl chloride with piperidine in the presence of a base. The second step involves the preparation of 1-isopropyl-1H-imidazole-2-carbaldehyde, which is achieved by reacting isopropylamine with 2-chloroacetaldehyde in the presence of a base. The final step involves the condensation of 1-(4-chloro-3-methylbenzoyl)piperidine and 1-isopropyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent to form 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.
Applications De Recherche Scientifique
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown potential in cancer research, particularly in the treatment of lymphoma and solid tumors. EZH2 is overexpressed in many cancers and plays a crucial role in the development and progression of cancer. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can potentially prevent the growth and spread of cancer cells. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-13(2)23-10-8-21-18(23)16-5-4-9-22(12-16)19(24)15-6-7-17(20)14(3)11-15/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMFITRTDZLKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)

![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)


![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)


![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)
![(4S)-3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5630983.png)